molecular formula C26H24N2O4 B2424937 N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide CAS No. 888451-00-1

N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2424937
CAS No.: 888451-00-1
M. Wt: 428.488
InChI Key: WKMMIXUIRYIYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis and Enzyme Inhibition : A study on the synthesis of 2-substituted benzofuran hydroxamic acids, including compounds structurally related to N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, demonstrates their potent in vitro and in vivo inhibitory activities against 5-lipoxygenase, an enzyme implicated in inflammation and asthma. The research highlights the potential of these compounds in developing new anti-inflammatory drugs (Ohemeng et al., 1994).

  • Neuroprotective and Antioxidant Effects : Derivatives of benzofuran-2-carboxamide have been evaluated for their neuroprotective and antioxidant activities. Compounds showed significant protection against NMDA-induced excitotoxic neuronal damage and demonstrated ROS scavenging and antioxidant activities, suggesting their potential for treating neurodegenerative diseases (Cho et al., 2015).

  • CCR5 Antagonist Synthesis : Research on the practical synthesis of CCR5 antagonists, related to the chemical class of N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, outlines a new method for creating orally active compounds. These antagonists are crucial in the development of therapeutic agents against HIV-1 (Ikemoto et al., 2005).

Pharmaceutical Applications

  • Antimicrobial and Analgesic Activities : Novel benzofuran derivatives, akin to N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, have been synthesized and tested for their analgesic and anti-inflammatory properties. These compounds displayed COX-1/COX-2 inhibition, showcasing their potential as pain management and anti-inflammatory agents (Abu‐Hashem et al., 2020).

  • Sigma Receptors Ligands : Synthesis of benzofuran-2-carboxamide ligands for sigma receptors indicates the importance of this class of compounds in developing selective ligands for sigma-1 receptors. These receptors are involved in several neurological processes, making such compounds promising for treating various psychiatric and neurological disorders (Marriott et al., 2012).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-2-31-22-15-9-7-13-20(22)27-26(30)25-24(19-12-6-8-14-21(19)32-25)28-23(29)17-16-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMMIXUIRYIYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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